(R)-Ethyl 2-phenyl-2-((R)-piperidin-2-yl)acetate hydrochloride
(R)-Ethyl 2-phenyl-2-((R)-piperidin-2-yl)acetate hydrochloride
The D-threo isomer of Ethylphenidate, a metabolite of Methylphenidate. D-threo-Ethylphenidate is formed by metabolic transesterification of Methylphenidate and ethanol.
Brand Name:
Vulcanchem
CAS No.:
851764-84-6
VCID:
VC0133554
InChI:
InChI=1S/C15H21NO2.ClH/c1-2-18-15(17)14(12-8-4-3-5-9-12)13-10-6-7-11-16-13;/h3-5,8-9,13-14,16H,2,6-7,10-11H2,1H3;1H/t13-,14-;/m1./s1
SMILES:
CCOC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl
Molecular Formula:
C15H22ClNO2
Molecular Weight:
283.79 g/mol
(R)-Ethyl 2-phenyl-2-((R)-piperidin-2-yl)acetate hydrochloride
CAS No.: 851764-84-6
Reference Standards
VCID: VC0133554
Molecular Formula: C15H22ClNO2
Molecular Weight: 283.79 g/mol
CAS No. | 851764-84-6 |
---|---|
Product Name | (R)-Ethyl 2-phenyl-2-((R)-piperidin-2-yl)acetate hydrochloride |
Molecular Formula | C15H22ClNO2 |
Molecular Weight | 283.79 g/mol |
IUPAC Name | ethyl (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate;hydrochloride |
Standard InChI | InChI=1S/C15H21NO2.ClH/c1-2-18-15(17)14(12-8-4-3-5-9-12)13-10-6-7-11-16-13;/h3-5,8-9,13-14,16H,2,6-7,10-11H2,1H3;1H/t13-,14-;/m1./s1 |
Standard InChIKey | ZNSNAOXTBUHNKX-DTPOWOMPSA-N |
Isomeric SMILES | CCOC(=O)[C@@H]([C@H]1CCCCN1)C2=CC=CC=C2.Cl |
SMILES | CCOC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl |
Canonical SMILES | CCOC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl |
Description | The D-threo isomer of Ethylphenidate, a metabolite of Methylphenidate. D-threo-Ethylphenidate is formed by metabolic transesterification of Methylphenidate and ethanol. |
Synonyms | (αR,2R)-α-Phenyl-2-piperidineacetic Acid Ethyl Ester Hydrochloride; |
PubChem Compound | 11391956 |
Last Modified | Nov 11 2021 |
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